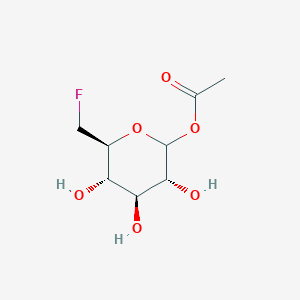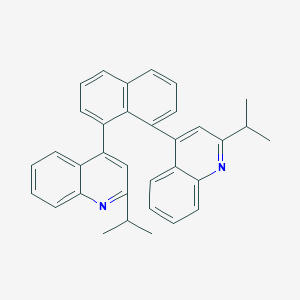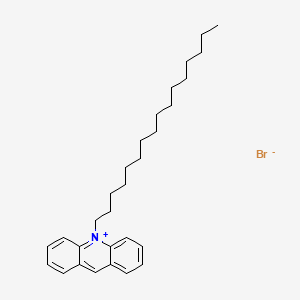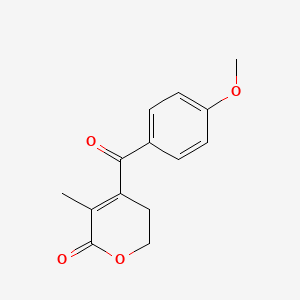
1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose is a fluorinated carbohydrate derivative. This compound is notable for its structural modification, where a fluorine atom replaces a hydroxyl group at the sixth position of the glucopyranose ring. Such modifications often enhance the compound’s stability and biological activity, making it a valuable subject in various scientific research fields .
Preparation Methods
The synthesis of 1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose typically involves multiple steps, starting from D-glucose or its derivatives. One common method includes the acetylation of D-glucose to protect the hydroxyl groups, followed by selective deoxygenation and fluorination at the sixth position. The final step involves the removal of protecting groups to yield the desired compound .
Industrial production methods for such compounds often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group, yielding 6-deoxy-6-fluoro-D-glucopyranose.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated carbohydrates, which are valuable in studying carbohydrate-protein interactions.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose involves its incorporation into glycosylation pathways. The fluorine atom’s presence can alter the compound’s interaction with glycosyltransferases, leading to changes in glycoprotein structures and functions. This modification can inhibit or enhance specific enzymatic activities, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Similar compounds include:
4F-GlcNAc: A fluorinated N-acetylglucosamine analog used in glycoengineering.
4F-GalNAc: A fluorinated N-acetylgalactosamine analog with similar applications.
2-deoxy-2-fluoro-D-glucose: A fluorinated glucose analog used in metabolic studies and as a tracer in positron emission tomography (PET) imaging
These compounds share the common feature of fluorine substitution, which enhances their stability and biological activity, making them valuable tools in various research fields.
Properties
CAS No. |
674782-58-2 |
|---|---|
Molecular Formula |
C8H13FO6 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl] acetate |
InChI |
InChI=1S/C8H13FO6/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-8,11-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
YJMKRKXTOQXMKD-KEWYIRBNSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CF)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)CF)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)


![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
